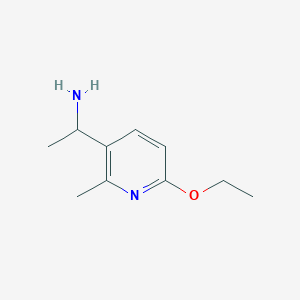
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
The synthesis of 1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-pyridinecarboxaldehyde.
Ethoxylation: The aldehyde group is ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Reduction: The ethoxylated product is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: Finally, the alcohol is converted to the amine using reagents like ammonium chloride and sodium cyanoborohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like halides or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)ethanamine: This compound lacks the ethoxy group, which may result in different chemical and biological properties.
1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine: The presence of a methoxy group instead of an ethoxy group can influence its reactivity and interactions.
1-(3-Methyl-2-pyridinyl)ethanamine: The position of the substituents on the pyridine ring can significantly affect the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-(6-ethoxy-2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-4-13-10-6-5-9(7(2)11)8(3)12-10/h5-7H,4,11H2,1-3H3 |
InChI-Schlüssel |
WNZLHERFRZZFBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=C(C=C1)C(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


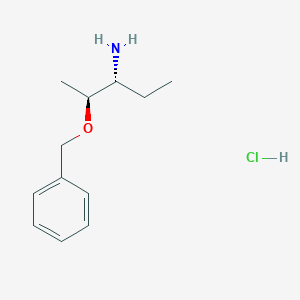

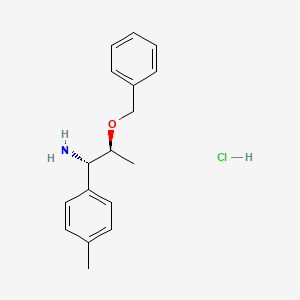

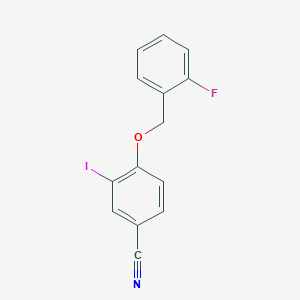

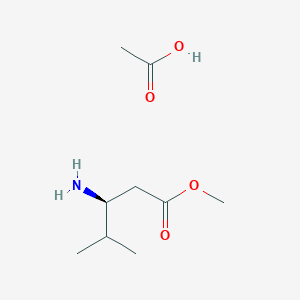
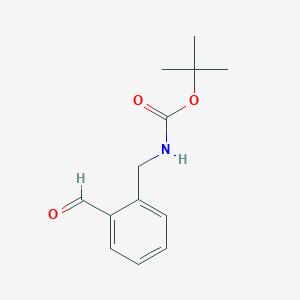
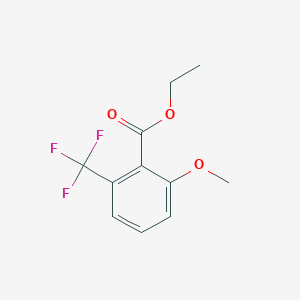

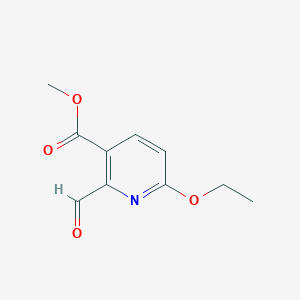
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
